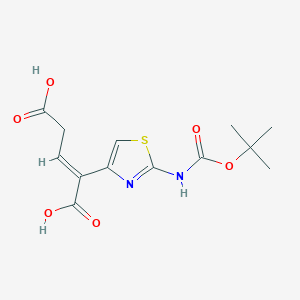

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is a chemical compound with the molecular formula C13H18N2O4S. It is a white to off-white solid with a melting point of 159-161°C . This compound is primarily used as an intermediate in the synthesis of cefcapene, a third-generation cephalosporin antibiotic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid typically involves the reaction of tert-butyl 2-aminothiazole-4-carboxylate with maleic anhydride under controlled conditions . The reaction is carried out in a suitable solvent, such as chloroform or isopropanol, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Drug Development :

- tBPA has been investigated for its role as a bioactive compound in the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its thiazole moiety is particularly interesting due to its biological activity related to enzyme inhibition and receptor modulation .

- Anticancer Activity :

- Enzyme Inhibition Studies :

Biological Research Applications

- Biomarker Development :

- Pharmacokinetics Studies :

Case Study Overview

- A series of clinical trials have been initiated to evaluate the safety and efficacy of tBPA in various therapeutic contexts. These trials often involve comparisons with existing treatments to establish its relative effectiveness.

| Study Focus | Description | Outcome Measures |

|---|---|---|

| Anticancer Efficacy | Evaluating tBPA in combination with standard chemotherapy agents | Tumor size reduction, survival rates |

| Enzyme Inhibition | Assessing the impact of tBPA on specific cancer-related enzymes | Enzyme activity levels, tumor progression |

| Pharmacokinetics | Studying the absorption and metabolism of tBPA in human subjects | Blood concentration levels, side effects |

Mécanisme D'action

The mechanism of action of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid involves its conversion to cefcapene, which inhibits bacterial cell wall synthesis. Cefcapene targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The thiazole ring in the compound plays a crucial role in its binding affinity to PBPs .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial properties.

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-acetic acid: Another intermediate used in the synthesis of cephalosporin antibiotics.

Uniqueness

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is unique due to its specific role as an intermediate in the synthesis of cefcapene. Its structural features, such as the tert-butoxycarbonyl group and the thiazole ring, contribute to its high reactivity and selectivity in chemical reactions .

Activité Biologique

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid, also known by its chemical name (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid, is a compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

- CAS Number : 86978-24-7

- Density : 1.441 g/cm³

- Solubility : Soluble in chloroform and isopropanol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its thiazole moiety is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, which is critical for the development of antibiotic resistance.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

-

Enzyme Inhibition Assay :

- A laboratory investigation assessed the compound's ability to inhibit transpeptidase enzymes in bacterial cultures. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 15 µM, suggesting potential as a lead compound for antibiotic development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 86978-24-7 |

| Density | 1.441 g/cm³ |

| Solubility | Chloroform, Isopropanol |

| Antimicrobial MIC | 5 - 20 µg/mL |

| Enzyme IC50 | ~15 µM |

Propriétés

IUPAC Name |

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQWVNVDIQJFJQ-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.